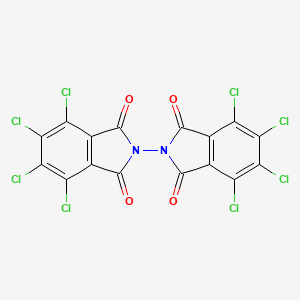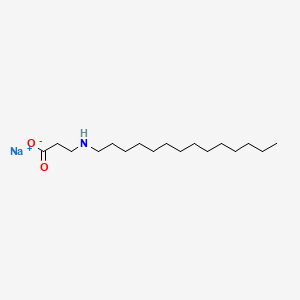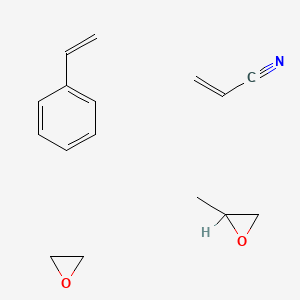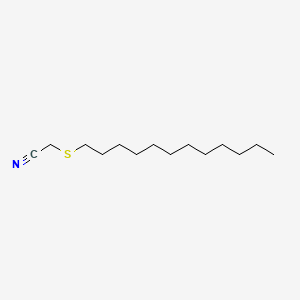
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a chemical compound with the molecular formula C16-H29-N.Cl-H and a molecular weight of 271.92 . This compound is known for its unique structure, which includes an adamantane core, a highly stable and rigid hydrocarbon framework, and a dimethylaminobutyl side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride typically involves the reaction of adamantane with 1-(4-dimethylaminobutyl) chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of adamantane derivatives with oxidized functional groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Applications De Recherche Scientifique
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and rigidity, allowing the compound to fit into specific binding sites. The dimethylaminobutyl side chain can interact with various functional groups, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon with a similar rigid structure.
1-(4-Dimethylaminobutyl)adamantane: A similar compound without the hydrochloride form.
Amantadine: A well-known antiviral drug with a similar adamantane core.
Uniqueness
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is unique due to its combination of the adamantane core and the dimethylaminobutyl side chain. This combination provides the compound with enhanced solubility, stability, and biological activity compared to its analogs .
Propriétés
| 52582-85-1 | |
Formule moléculaire |
C16H30ClN |
Poids moléculaire |
271.9 g/mol |
Nom IUPAC |
4-(1-adamantyl)-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H29N.ClH/c1-17(2)6-4-3-5-16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,3-12H2,1-2H3;1H |
Clé InChI |
VGRCKKUXCQQONQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC12CC3CC(C1)CC(C3)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
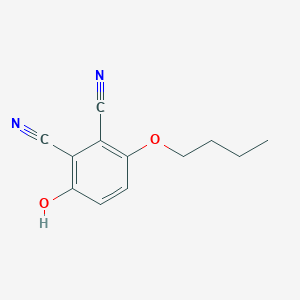
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
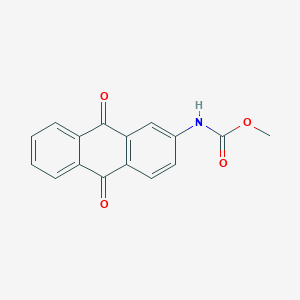
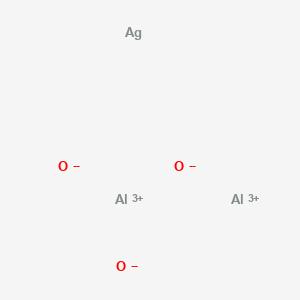
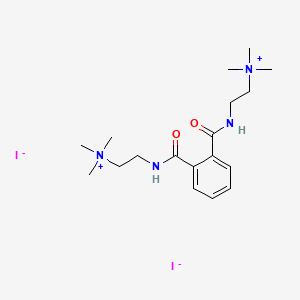
![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
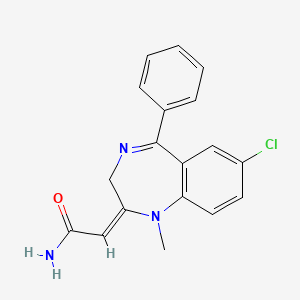
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
